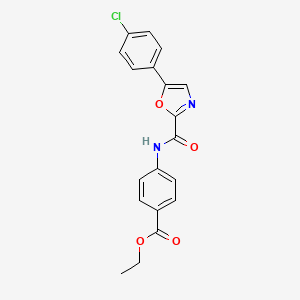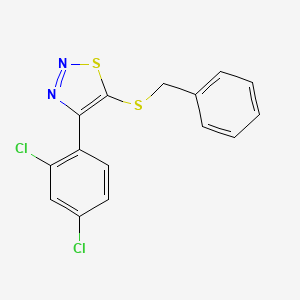
5-(Benzylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole, commonly referred to as 5-BS-4-DCP-1,2,3-TD, is a heterocyclic compound that has seen increasing interest in recent years due to its potential applications in a variety of fields. This compound has been found to possess a number of unique properties, including antioxidant activity, anti-inflammatory activity, and antimicrobial activity. As a result, 5-BS-4-DCP-1,2,3-TD has the potential to be used in a variety of scientific and medical applications.
Scientific Research Applications
5-BS-4-DCP-1,2,3-TD has been studied for its potential applications in a variety of scientific fields. It has been found to possess antioxidant activity and has been studied for its potential use as an antioxidant in food and pharmaceutical applications. Additionally, 5-BS-4-DCP-1,2,3-TD has been studied for its anti-inflammatory and antimicrobial activities, and has been studied for its potential use in the treatment of a variety of diseases and conditions.
Mechanism of Action
The mechanism of action of 5-BS-4-DCP-1,2,3-TD is not fully understood. However, it is believed that the compound may act as an antioxidant by scavenging free radicals and preventing their damaging effects on cells and tissues. Additionally, 5-BS-4-DCP-1,2,3-TD may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Finally, 5-BS-4-DCP-1,2,3-TD may act as an antimicrobial agent by disrupting the cell membrane of bacteria and other microorganisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BS-4-DCP-1,2,3-TD have been studied in a variety of organisms. In studies conducted on mice, 5-BS-4-DCP-1,2,3-TD was found to reduce inflammation, reduce oxidative stress, and reduce the production of pro-inflammatory cytokines. Additionally, 5-BS-4-DCP-1,2,3-TD has been found to possess antimicrobial activity against a variety of bacteria, fungi, and viruses.
Advantages and Limitations for Lab Experiments
The use of 5-BS-4-DCP-1,2,3-TD in laboratory experiments has a number of advantages and limitations. One advantage of using 5-BS-4-DCP-1,2,3-TD is that it is relatively easy to synthesize and is readily available. Additionally, 5-BS-4-DCP-1,2,3-TD has been found to possess a variety of beneficial properties, including antioxidant, anti-inflammatory, and antimicrobial activities. However, one limitation of using 5-BS-4-DCP-1,2,3-TD is that its mechanism of action is not fully understood.
Future Directions
Given the potential applications of 5-BS-4-DCP-1,2,3-TD, there are a number of possible future directions for research. One potential direction is to further explore the mechanism of action of 5-BS-4-DCP-1,2,3-TD and its effects on different biochemical and physiological pathways. Additionally, further research into the potential applications of 5-BS-4-DCP-1,2,3-TD in the treatment of diseases and conditions is warranted. Finally, further research into the potential toxicity of 5-BS-4-DCP-1,2,3-TD is needed to ensure its safe use in medical and scientific applications.
Synthesis Methods
The synthesis of 5-BS-4-DCP-1,2,3-TD typically involves the reaction of 5-benzylsulfanyl-4-chlorophenyl-1,2,3-thiadiazole with 2,4-dichlorophenylhydrazine. This reaction is typically conducted in an aqueous medium at a temperature of 60-90 °C. The reaction is typically complete within 1-3 hours and yields a yield of up to 80%.
properties
IUPAC Name |
5-benzylsulfanyl-4-(2,4-dichlorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S2/c16-11-6-7-12(13(17)8-11)14-15(21-19-18-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWNXCCOKIHNLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2791913.png)
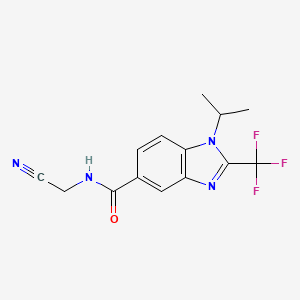
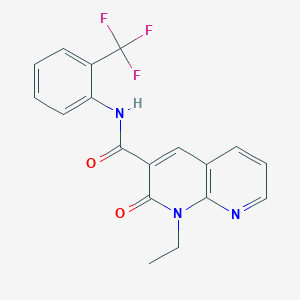
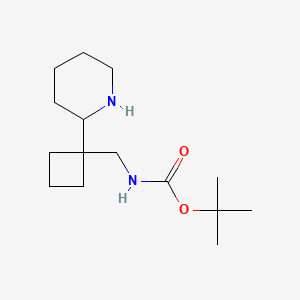
![N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2791921.png)
![N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2791922.png)
![(4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2791923.png)
![3-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2791924.png)
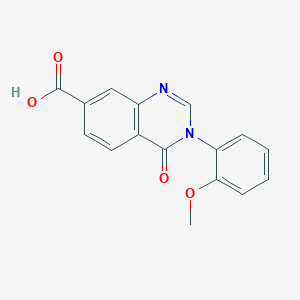
![N'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-2-(3-nitroanilino)acetohydrazide](/img/structure/B2791930.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791932.png)
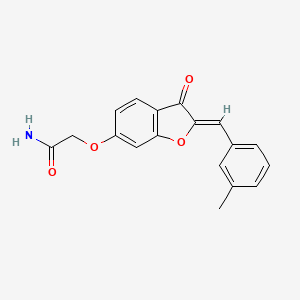
![N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2791935.png)
